3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions including halogenation, methoxylation, and boronation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The difluoro groups can be reduced to form a mono-fluoro or non-fluorinated compound.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while substitution of the methoxy group can result in a halogenated or alkylated derivative.
Scientific Research Applications
3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxyphenylboronic acid: Shares the difluoro and methoxy groups but lacks the hydroxypropanoic acid moiety.
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of hydroxypropanoic acid.
2,6-Difluoro-4-methoxyphenol: Contains the difluoro and methoxy groups but with a phenol group instead of hydroxypropanoic acid.
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both difluoro and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F2O4 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-16-5-2-7(11)6(8(12)3-5)4-9(13)10(14)15/h2-3,9,13H,4H2,1H3,(H,14,15) |
InChI Key |
LVLFIWUVZGSKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CC(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.